molecular formula C11H15ClN2S B2573633 4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride CAS No. 673434-77-0

4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride

Cat. No.: B2573633
CAS No.: 673434-77-0
M. Wt: 242.77
InChI Key: MHMZRBDKCIRTFQ-UHFFFAOYSA-N
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Description

4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and industrial applications

Scientific Research Applications

4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride is unique due to its specific substitution pattern and the presence of a sulfide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.ClH/c1-9-2-4-10(5-3-9)8-14-11-12-6-7-13-11;/h2-5H,6-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMZRBDKCIRTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673434-77-0
Record name 2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride
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